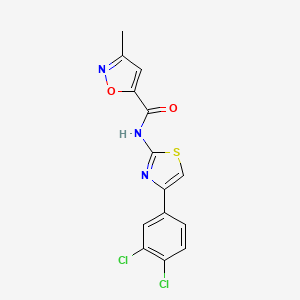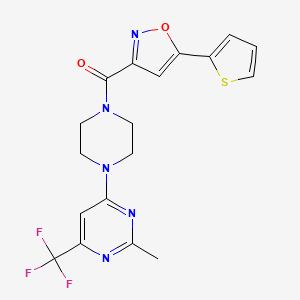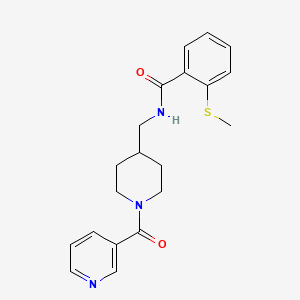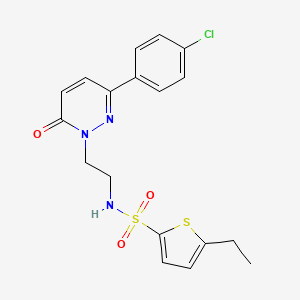
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a thiazole ring and an isoxazole ring, both of which are heterocyclic compounds . The presence of these rings suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) and an isoxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom) . These rings are likely to influence the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present . The thiazole and isoxazole rings, as well as the dichlorophenyl and carboxamide groups, could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dichlorophenyl group might increase the compound’s lipophilicity, while the carboxamide group could participate in hydrogen bonding, potentially influencing the compound’s solubility.Scientific Research Applications
Synthesis and Anticancer Activity
Research has focused on synthesizing novel compounds related to N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide to evaluate their anticancer activities. For instance, a study demonstrated the synthesis of novel thiazole-5-carboxamide derivatives showing significant anticancer activities against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Cai et al., 2016).
Antimicrobial and Antifungal Properties
Another area of application involves the development of compounds with antimicrobial and antifungal properties. A study on the synthesis of N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide derivatives showcased their significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).
Herbicidal Activities
The compound's derivatives have also been investigated for their herbicidal activities. A study on the synthesis of novel piperidyl carboxamides and thiocarboxamides demonstrated moderate to good herbicidal activities, indicating their use in agricultural applications to inhibit D1 protease in plants (Hu et al., 2009).
Vanilloid Receptor 1 (TRPV1) Antagonists
Thiazole carboxamides, closely related to the compound , have been synthesized and evaluated as antagonists of the vanilloid receptor 1 (TRPV1), showing potential for the treatment of pain and inflammation (Xi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-7-4-12(21-19-7)13(20)18-14-17-11(6-22-14)8-2-3-9(15)10(16)5-8/h2-6H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCZSIFFBDSISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2662786.png)
![N-(2,6-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2662787.png)

![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2662793.png)
![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662794.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2662797.png)

![3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B2662800.png)
![4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2662802.png)
![4,6-Dimethyl-2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2662804.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662807.png)
